molecular formula C12H20BN3O2 B595170 N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 1218791-44-6

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No. B595170
M. Wt: 249.121
InChI Key: QZSWEVVTXWRLLI-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the empirical formula C6H13BO2 . It’s often used in the field of organic synthesis .


Molecular Structure Analysis

The molecular weight of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is 127.98 .


Chemical Reactions Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” include a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Pharmaceutical Industry and API-based Synthesis

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine plays a significant role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). A study highlights its use in palladium-catalyzed Suzuki–Miyaura borylation reactions, emphasizing its importance in producing anti-cancer and anti-tuberculosis agents. The regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate to form related compounds demonstrates its versatility in drug synthesis (Sanghavi et al., 2022).

Antibacterial Activity

The compound's derivatives have been studied for their potential antibacterial activity. In one study, novel derivatives were synthesized and evaluated for their antibacterial efficacy, demonstrating the compound's utility in creating new pharmacological agents (Afrough et al., 2019).

Antifungal and Antibacterial Bioactivity

Research also shows that compounds derived from N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine exhibit significant antifungal and moderate antibacterial activities. These findings are crucial for developing new antifungal and antibacterial agents, particularly against strains like Aspergillus niger and Bacillus cereus (Irving et al., 2003).

Structural and Theoretical Studies

The compound has been the subject of extensive structural and theoretical studies. For example, research focusing on boric acid ester intermediates with benzene rings provided insights into molecular structures, electrostatic potentials, and physicochemical properties, important for understanding and developing new compounds (Huang et al., 2021).

Microwave-Assisted Synthesis

The compound has been utilized in microwave-assisted synthesis, demonstrating a convenient approach to accessing N-substituted benzimidazoles, which are useful in various medicinal applications (Rheault et al., 2009).

Antitumor Activity

Some derivatives of the compound have shown low antibacterial and antitumor activities, which is essential for ongoing research in cancer treatment (Gasparyan et al., 2016).

properties

IUPAC Name

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BN3O2/c1-6-14-10-15-7-9(8-16-10)13-17-11(2,3)12(4,5)18-13/h7-8H,6H2,1-5H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSWEVVTXWRLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675235
Record name N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

CAS RN

1218791-44-6
Record name N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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